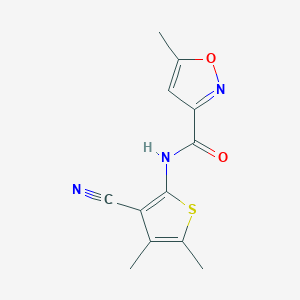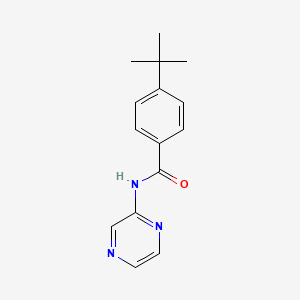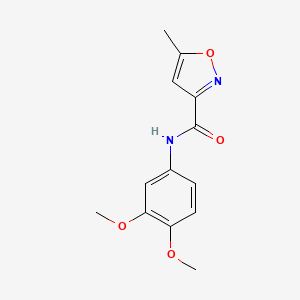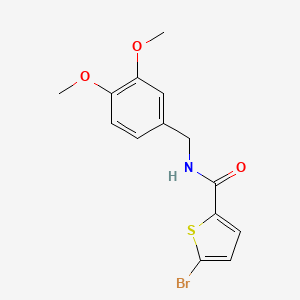![molecular formula C16H18N2O2S B3490329 2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B3490329.png)
2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
概要
説明
2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a dimethylbenzoyl group and an amide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the acylation of 3,5-dimethylaniline with 3,5-dimethylbenzoyl chloride in the presence of a base such as pyridine to form 3,5-dimethylbenzoyl-3,5-dimethylaniline.
Cyclization to Thiophene: The benzoyl intermediate undergoes cyclization with a thiophene derivative, such as 2,3-dimethylthiophene, in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation Reaction: The final step involves the reaction of the cyclized product with an appropriate amine, such as ammonia or a primary amine, to form the desired amide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
化学反応の分析
Types of Reactions
2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzoyl or thiophene rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential as an inhibitor of specific enzymes or as a modulator of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 2-[(3,5-dimethylbenzoyl)amino]acetic acid
- 3,5-dimethylbenzoyl chloride
- 4,5-dimethyl-2-thiophenecarboxamide
Uniqueness
2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both benzoyl and amide functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-8-5-9(2)7-12(6-8)15(20)18-16-13(14(17)19)10(3)11(4)21-16/h5-7H,1-4H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKZVXNPSFSAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-BROMO-2-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B3490246.png)

METHANONE](/img/structure/B3490267.png)
![N-[3-(acetylamino)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3490269.png)



![5-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-isoxazolecarboxamide](/img/structure/B3490292.png)
![3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3490294.png)

![N-[3-(benzylcarbamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3490308.png)
![methyl [3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]carbamate](/img/structure/B3490319.png)
![N-[2-(4-chlorophenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3490326.png)
![4,5-DIMETHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B3490335.png)
